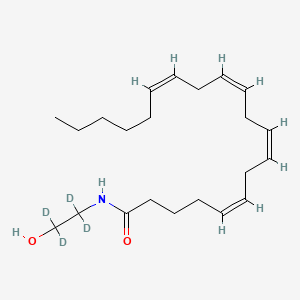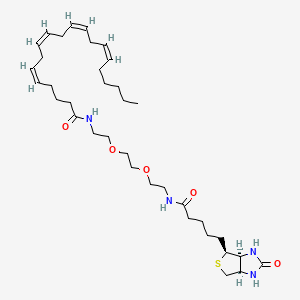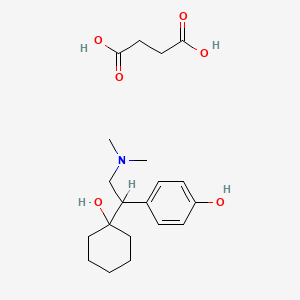
3-((3R,4R)-1-((S)-3-cyclohexyl-3-hydroxypropyl)-3,4-dimethylpiperidin-4-yl)phenol
Overview
Description
3-((3R,4R)-1-((S)-3-cyclohexyl-3-hydroxypropyl)-3,4-dimethylpiperidin-4-yl)phenol, also known as CPP-115, is a potent and selective inhibitor of the enzyme GABA transaminase. This enzyme plays a crucial role in the metabolism of the neurotransmitter gamma-aminobutyric acid (GABA) in the brain. CPP-115 has been the subject of numerous studies due to its potential therapeutic applications in treating various neurological and psychiatric disorders.
Scientific Research Applications
Opioid Receptor Research
- Research on analogues of 3,4-dimethyl-4-(3-hydroxyphenyl)piperidines, including 3-((3R,4R)-1-((S)-3-cyclohexyl-3-hydroxypropyl)-3,4-dimethylpiperidin-4-yl)phenol, has shown their potential as high affinity inverse agonists for micro-, delta-, and kappa-opioid receptors. A study by Statnick et al. (2003) synthesized [3H]LY515300, a radioligand from this series, for characterizing inverse agonist binding. This compound demonstrated high affinity for all opioid receptors, particularly the micro-opioid receptor, and was useful in studying opioid receptors in cell lines and native tissues (Statnick et al., 2003).
Kappa Opioid Receptor Antagonism
- Thomas et al. (2003) identified a compound, (3R)-7-Hydroxy-N-((1S)-1-[[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethyl-1-piperidinyl]methyl]-2-methylpropyl)-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide (JDTic), as a potent and selective kappa opioid receptor antagonist. It was found that the stereochemistry of the 3,4-dimethyl-4-(3-hydroxyphenyl)piperidine core structure is crucial for kappa potency and selectivity (Thomas et al., 2003).
Synthetic Chemistry Applications
- The compound and its analogues have been used in various synthetic chemistry applications. For instance, Mabrouki et al. (2020) reported an oxidative dearomatization of a 3-hydroxypyridine, indicating the potential utility of similar compounds in organic synthesis (Mabrouki et al., 2020).
Catalysis and Polymer Research
- Houghton et al. (2008) studied transition-metal complexes of phenoxy-imine ligands modified with pendant imidazolium salts, which includes analogues of the compound . These complexes were tested as ethylene polymerisation catalysts, highlighting their potential in catalysis and polymer science (Houghton et al., 2008).
Mechanism of Action
Target of Action
LY255582, also known as 3-[(3R,4R)-1-[(3S)-3-CYCLOHEXYL-3-HYDROXYPROPYL]-3,4-DIMETHYLPIPERIDIN-4-YL]PHENOL, is a pan-opioid antagonist . It has a high affinity for mu, delta, and kappa opioid receptors . These receptors are involved in various physiological processes, including pain modulation, reward, and addiction .
Mode of Action
As an opioid antagonist, LY255582 binds to the opioid receptors (mu, delta, and kappa) and blocks their activation . This prevents the typical opioid effects, such as analgesia and euphoria, from occurring .
Biochemical Pathways
The opioid receptors are part of the G-protein coupled receptor family and are involved in various signaling pathways . When LY255582 binds to these receptors, it inhibits the release of second messengers, thereby affecting downstream signaling .
Pharmacokinetics
The pharmacokinetics of LY255582 have been examined in animal models .
Result of Action
LY255582 has been shown to decrease food intake and body weight in obese Zucker rats . It is about 40 times more potent than naltrexone, a long-lasting opioid antagonist, at reducing food intake .
Action Environment
The efficacy and stability of LY255582 can be influenced by various environmental factors. For instance, diet can affect the drug’s efficacy, as seen in studies where LY255582 reduced food intake in rats fed a high-fat diet
Biochemical Analysis
Biochemical Properties
LY255582 exhibits high affinity for mu, delta, and kappa opioid receptors . It is a potent antagonist of opioids’ analgesia . The compound interacts with these receptors, blocking the effects of endogenous opioids, which are involved in various physiological processes including pain perception, mood regulation, immune response, and importantly, the regulation of food intake .
Cellular Effects
LY255582 has been shown to decrease intake of food and water among obese Zucker rats This suggests that LY255582 can influence cellular processes related to energy intake and utilization
Molecular Mechanism
LY255582 acts as an antagonist at opioid receptors, blocking the effects of endogenous opioids . This blockade can influence various molecular processes, including those related to food intake and energy balance
Temporal Effects in Laboratory Settings
In laboratory settings, LY255582 has been shown to produce a sustained reduction in food intake and body weight in rodent models of obesity
Dosage Effects in Animal Models
In animal models, LY255582 has been shown to decrease food intake and body weight in a dose-dependent manner
Metabolic Pathways
LY255582 is involved in metabolic pathways related to energy balance and food intake
properties
IUPAC Name |
3-[(3R,4R)-1-[(3S)-3-cyclohexyl-3-hydroxypropyl]-3,4-dimethylpiperidin-4-yl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H35NO2/c1-17-16-23(13-11-21(25)18-7-4-3-5-8-18)14-12-22(17,2)19-9-6-10-20(24)15-19/h6,9-10,15,17-18,21,24-25H,3-5,7-8,11-14,16H2,1-2H3/t17-,21-,22+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVVHEFJXPXAUDD-BULFRSBZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCC1(C)C2=CC(=CC=C2)O)CCC(C3CCCCC3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CN(CC[C@@]1(C)C2=CC(=CC=C2)O)CC[C@@H](C3CCCCC3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H35NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201045752 | |
| Record name | LY-255582 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201045752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
119193-09-8 | |
| Record name | LY 255582 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119193098 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | LY-255582 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201045752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-[(5,5-dimethyl-8-quinolin-3-yl-6H-naphthalene-2-carbonyl)amino]benzoic acid](/img/structure/B1663719.png)


![4-[5-(4-phenyl-8-propan-2-ylquinolin-2-yl)-1H-pyrrol-2-yl]benzoic acid](/img/structure/B1663725.png)
![6-chloro-3-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine hydrochloride](/img/structure/B1663726.png)
![N-(4-ethoxyphenyl)-4-[hydroxy(diphenyl)methyl]-1-piperidinecarbothioamide](/img/structure/B1663727.png)

![6,7-Dihydro-4-(1H-imidazole-4-yl)benzo[b]thiophene](/img/structure/B1663729.png)
![2-(5-nitro-1H-indol-3-yl)-2-oxo-N-[(1R)-1-phenylethyl]acetamide](/img/structure/B1663731.png)


